

Physical characteristics of N-Boc-piperazine-d4

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Compound of Interest

Compound Name: *N-Boc-piperazine-d4*

Cat. No.: B13445510

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An In-Depth Technical Guide to the Physical Characteristics of **N-Boc-piperazine-d4**

Introduction

N-Boc-piperazine-d4 is the deuterated analogue of N-Boc-piperazine, a widely utilized building block in organic synthesis and pharmaceutical development.[1][2] The incorporation of four deuterium atoms onto the piperazine ring provides a stable isotopic label, making this compound an invaluable tool for researchers. It is frequently employed as an internal standard for quantitative analysis in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), or as a tracer in metabolic studies.[3] This guide provides a comprehensive overview of the core physical and chemical characteristics of **N-Boc-piperazine-d4**, details common experimental protocols for its analysis, and illustrates key relationships and workflows.

Core Physical and Chemical Properties

The defining characteristic of **N-Boc-piperazine-d4** is the substitution of four hydrogen atoms with deuterium at the 3 and 5 positions of the piperazine ring. This isotopic enrichment, typically 98 atom % D or higher, results in an increased molecular weight compared to its non-deuterated counterpart.[4]

Quantitative Data Summary for N-Boc-piperazine-d4

Property	Value	Source
CAS Number	1126621-87-1	[1] [2] [3]
Molecular Formula	C ₉ H ₁₄ D ₄ N ₂ O ₂	[1] [2]
Molecular Weight	190.28 g/mol	[1] [2] [4]
Synonyms	tert-Butyl piperazine-1-carboxylate-3,3,5,5-d ₄ ; 1-Piperazine-3,3,5,5-d ₄ -carboxylic acid, 1,1-dimethylethyl ester	[1] [2]
Isotopic Enrichment	≥98 atom % D	[4]
Storage Conditions	2-8°C, Refrigerator	[2]

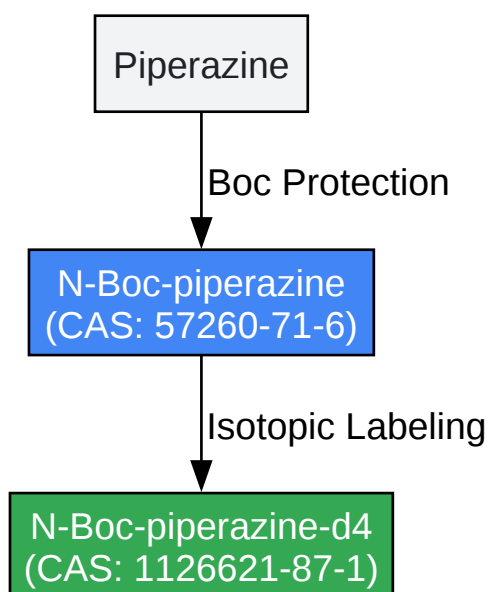
Comparison with Non-Deuterated N-Boc-piperazine

While specific data for properties like melting and boiling points of the deuterated compound are not widely published, the values for the non-deuterated analogue (CAS 57260-71-6) serve as a close reference.

Property	N-Boc-piperazine-d4	N-Boc-piperazine (Non-Deuterated)
CAS Number	1126621-87-1	57260-71-6[5][6]
Molecular Formula	C ₉ H ₁₄ D ₄ N ₂ O ₂	C ₉ H ₁₈ N ₂ O ₂ [5][6]
Molecular Weight	190.28 g/mol	186.25 g/mol [5][6][7]
Appearance	Neat/Solid	White to yellowish crystalline substance; Waxy Solid[1][5][7]
Melting Point	Not specified	43-49 °C[5][7]
Boiling Point	Not specified	98-100 °C or 258 °C at 760 mmHg[5][7]
Solubility	Not specified	Soluble in organic solvents like methanol and dichloromethane; less soluble in water.[8][9][10]

Structural Relationships and Synthesis Logic

The relationship between piperazine, its protected form, and its deuterated analogue is a fundamental concept in synthetic chemistry. The tert-butyloxycarbonyl (Boc) group is used to protect one of the amine functionalities, allowing for selective reactions on the other.



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Caption: Logical flow from the parent molecule to its protected and deuterated forms.

Experimental Protocols for Characterization

Determining the physical and structural integrity of **N-Boc-piperazine-d4** requires several standard analytical techniques. The following sections outline the general methodologies for these key experiments.

Isotopic Purity and Identity Confirmation via Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the molecular weight and quantifying the isotopic distribution of the deuterated compound.

Methodology:

- **Sample Preparation:** Prepare a dilute solution (e.g., 1 mg/mL) of **N-Boc-piperazine-d4** in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzer, often coupled with a liquid chromatography (LC) system.

- Analysis:
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
 - The expected nominal m/z for the fully deuterated species $[M+4D+H]^+$ is 191.
 - Compare this to the non-deuterated standard, which shows a nominal m/z of 187 for the $[M+H]^+$ ion.
- Data Interpretation: Integrate the peak areas for all expected isotopologues (d0 to d4) to calculate the percentage of each and confirm the isotopic enrichment.

Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the compound's structure and the specific locations of deuterium incorporation.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).
- 1H NMR Spectroscopy:
 - Acquire a standard 1H NMR spectrum.
 - The signals corresponding to the protons at the 3 and 5 positions of the piperazine ring should be significantly diminished or absent, confirming successful deuteration.
 - Signals for the Boc group (a singlet around 1.49 ppm) and the protons at the 2 and 6 positions (multiplets) should be present.[\[11\]](#)
- ^{13}C NMR Spectroscopy:
 - Acquire a ^{13}C NMR spectrum.

- The signals for the deuterated carbons (C3 and C5) will appear as multiplets with lower intensity due to C-D coupling, confirming the sites of isotopic labeling.

Functional Group Analysis via Infrared (IR) Spectroscopy

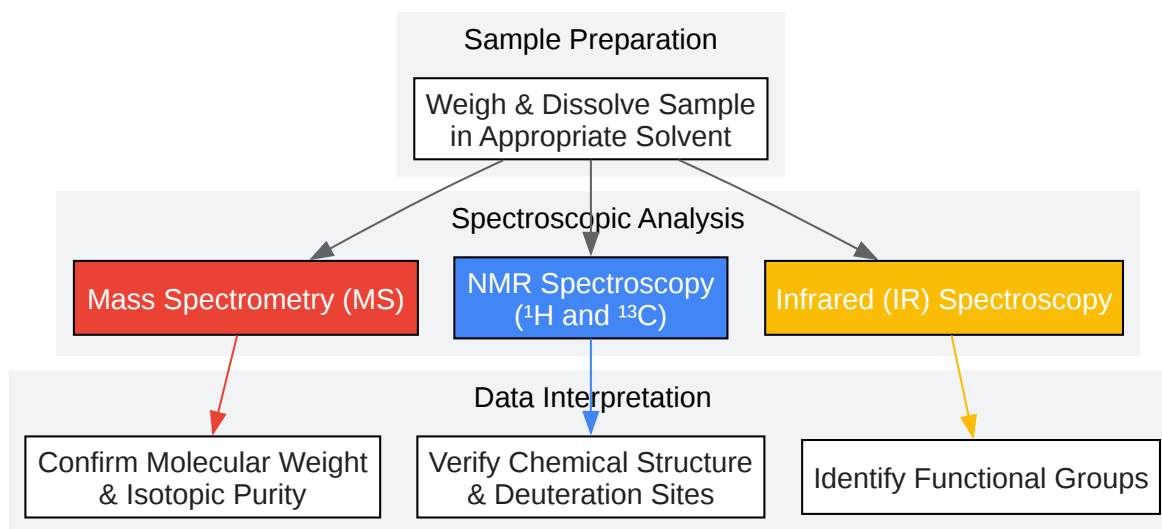
IR spectroscopy is used to verify the presence of key functional groups within the molecule.

Methodology:

- Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Spectral Interpretation: Key characteristic peaks for N-Boc-piperazine include:
 - C-H stretching (alkyl): $\sim 2975 \text{ cm}^{-1}$ [12]
 - C=O stretching (carbamate): $\sim 1682\text{-}1694 \text{ cm}^{-1}$ [11][13]
 - C-N stretching: $\sim 1302\text{-}1276 \text{ cm}^{-1}$ [12] The presence of C-D stretching bands may be observed at lower frequencies (around $2100\text{-}2200 \text{ cm}^{-1}$), although these can be weak.

General Characterization Workflow

The comprehensive analysis of **N-Boc-piperazine-d4** follows a standardized workflow to ensure identity, purity, and structural integrity.



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Caption: Standard workflow for the analytical characterization of **N-Boc-piperazine-d4**.

Stability and Storage

N-Boc-piperazine-d4 is a stable compound if stored under recommended conditions.[4] For optimal preservation and to ensure chemical purity over time, it should be kept in a refrigerated (2-8°C), dry, and tightly sealed container.[2][5] After extended periods, such as three years, re-analysis is recommended to confirm its integrity before use.[4]

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